5-Chlorobenzothiophene

Catalog No.
S1900023
CAS No.
20532-33-6
M.F
C8H5ClS
M. Wt
168.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorobenzothiophene

CAS Number

20532-33-6

Product Name

5-Chlorobenzothiophene

IUPAC Name

5-chloro-1-benzothiophene

Molecular Formula

C8H5ClS

Molecular Weight

168.64 g/mol

InChI

InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H

InChI Key

SNYURIHMNFPQFL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C=C1Cl

Canonical SMILES

C1=CC2=C(C=CS2)C=C1Cl

5-Chlorobenzothiophene is a halogenated bicyclic heteroarene that serves as a critical electrophilic building block in pharmaceutical synthesis and materials science. Featuring a stable benzothiophene core and a reactive chlorine atom at the 5-position, it offers an optimal balance of atom economy and cross-coupling reactivity. Unlike its brominated or iodinated analogs, 5-chlorobenzothiophene provides a lower molecular weight (168.64 g/mol) and reduced procurement costs at scale, while remaining highly active in modern base-metal (Ni, Cu) catalyzed C-N bond formations and C-H functionalizations [1]. Its dual reactivity profile—allowing both substitution at the chlorine center and direct functionalization at the C2/C3 positions—makes it a highly sought-after precursor for synthesizing polycyclic heteroarenes, organic light-emitting diode (OLED) materials, and active pharmaceutical ingredients (APIs) such as sertaconazole and zileuton derivatives [2].

Substituting 5-chlorobenzothiophene with unsubstituted benzothiophene eliminates the essential electrophilic handle required for direct cross-coupling, forcing chemists to rely on multi-step, low-yield pre-functionalization sequences [1]. Conversely, while 5-bromobenzothiophene is often used as a more reactive alternative, it suffers from lower atom economy, higher raw material costs, and altered reagent compatibility; for instance, in room-temperature deprotonative formylations, the brominated analog requires a switch from standard tetramethylammonium fluoride (TMAF) to cesium fluoride (CsF) to maintain yields [2]. Furthermore, replacing the fused benzothiophene core with simpler non-fused thiophenes (e.g., 2-phenylthiophene) drastically reduces yields in oxidative tandem cyclizations (dropping from >56% to 36%) due to unfavorable electronic effects during electrophilic C-H substitution [3].

Superior Electrophilic C-H Substitution in Polycyclic Heteroarene Synthesis

In the synthesis of planar sulfur-containing polycyclic heteroarenes (PHAs) via Rh-catalyzed oxidative tandem cyclization, 5-chlorobenzothiophene demonstrates superior reactivity compared to non-fused thiophene analogs. Under standard conditions (150 °C with aromatic acids), 5-chlorobenzothiophene achieves a 56-63% yield, whereas 2-phenylthiophene delivers a significantly lower yield of 36% due to the electron-withdrawing effect of the benzene ring hindering electrophilic C-H substitution [1].

Evidence DimensionCyclization Yield
Target Compound Data56-63% yield
Comparator Or Baseline2-Phenylthiophene (36% yield)
Quantified Difference20-27% absolute yield increase
ConditionsRh-catalyzed oxidative tandem cyclization with aromatic acids at 150 °C

Ensures higher throughput and material efficiency when procuring precursors for the synthesis of complex OLED and semiconductor materials.

Reagent Compatibility in Room-Temperature alpha-Formylation

During the catalytic deprotonative alpha-formylation of heteroarenes using an in situ generated amide base, 5-chlorobenzothiophene exhibits excellent compatibility with standard tetramethylammonium fluoride (TMAF), affording the C2-formylated product in 86% yield at room temperature. In contrast, 5-bromobenzothiophene requires a process modification—switching the fluoride source to cesium fluoride (CsF)—to achieve comparable yields [1].

Evidence DimensionReagent Compatibility and Yield
Target Compound Data86% yield with standard TMAF
Comparator Or Baseline5-Bromobenzothiophene (Requires switch to CsF)
Quantified DifferenceEliminates the need for alternative fluoride salts while maintaining >85% yield
ConditionsRoom temperature formylation using TMAF/N(TMS)3 amide base

Simplifies supply chains and process scale-up by allowing the use of standard TMAF without requiring specialized salt substitutions for brominated analogs.

High-Yield Cu-Catalyzed C-N Cross-Coupling

5-Chlorobenzothiophene serves as a highly efficient substrate for cost-effective, copper-catalyzed C-N cross-coupling reactions, challenging the traditional reliance on palladium or brominated precursors. When reacted with benzylamine using just 1 mol % CuBr2 and a specialized ligand, 5-chlorobenzothiophene delivers a quantitative yield (>91%), proving that the lighter, cheaper chlorinated form is fully viable for industrial-scale amination [1].

Evidence DimensionAmination Yield
Target Compound Data>91% yield
Comparator Or BaselineTraditional unactivated aryl chlorides (Baseline: typically require Pd catalysis)
Quantified DifferenceQuantitative conversion achieved with a low-cost 1 mol % Cu catalyst
Conditions1 mol % CuBr2, L3 ligand, benzylamine, 100 °C

Allows procurement teams to source more atom-economical chlorinated precursors instead of expensive bromides for large-scale amine synthesis.

Primary Amination via Air-Stable Ni(II) Precatalysts

The synthesis of primary heteroaryl amines directly from ammonia is notoriously difficult with aryl chlorides. However, 5-chlorobenzothiophene successfully undergoes monoarylation with ammonia to yield the corresponding primary amine in 63% yield when using an air-stable[(L3)NiCl2·THF] precatalyst activated by PhBPin, offering a robust alternative to sensitive Ni(0) or expensive Pd systems [1].

Evidence DimensionMonoarylation Yield with Ammonia
Target Compound Data63% yield
Comparator Or BaselineStandard Pd-catalyzed Buchwald-Hartwig systems (Baseline)
Quantified DifferenceAchieves synthetically useful yields using a commercially scalable, air-stable base-metal catalyst
Conditions[(L3)NiCl2·THF] precatalyst, PhBPin activation, ammonia

Validates the compound's fit for high-throughput pharmaceutical library synthesis using affordable, easy-to-handle catalyst systems.

Synthesis of Planar Polycyclic Heteroarenes for OLEDs

Based on its superior electrophilic C-H substitution efficiency (56-63% yield) compared to non-fused thiophenes, 5-chlorobenzothiophene is the optimal precursor for Rh-catalyzed oxidative tandem cyclizations. This makes it highly valuable for materials science companies procuring building blocks to synthesize sulfur-containing polycyclic heteroarenes used in organic semiconductors and OLED devices [1].

Industrial-Scale Production of Heteroaryl Amines

Because 5-chlorobenzothiophene achieves quantitative yields (>91%) in Cu-catalyzed C-N couplings with minimal catalyst loading (1 mol % CuBr2), it is an ideal starting material for the large-scale manufacturing of secondary and primary heteroaryl amines. Procurement teams can prioritize this chlorinated compound over brominated analogs to improve atom economy and reduce overall catalyst costs[2].

Late-Stage Functionalization for Pharmaceutical APIs

The ability of 5-chlorobenzothiophene to undergo high-yield (86%) deprotonative alpha-formylation at room temperature using standard TMAF makes it a preferred intermediate for pharmaceutical synthesis. It is specifically suited for developing sertaconazole analogs and zileuton derivatives, where the C2-aldehyde serves as a critical anchor for subsequent side-chain attachments [3].

XLogP3

3.7

Wikipedia

5-Chlorobenzo[b]thiophene

Dates

Last modified: 08-16-2023

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